molecular formula C17H15Cl2N3O2 B5730652 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

货号 B5730652
分子量: 364.2 g/mol
InChI 键: MURDDJDHCFHGKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent inhibitor of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. This inhibitor has been found to be effective in the treatment of various diseases, particularly cancer.

作用机制

BIX-01294 inhibits the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9. The inhibition of G9a leads to a decrease in the methylation of histone H3, which results in the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of G9a also leads to the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIX-01294 has been found to induce differentiation and apoptosis in cancer cells through the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibitor has also been shown to inhibit the replication of HIV and has potential antiviral activity. In addition, BIX-01294 has been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.

实验室实验的优点和局限性

BIX-01294 is a potent inhibitor of G9a and has been found to be effective in the treatment of various diseases. The inhibitor has been extensively studied in cell culture and animal models, and its mechanism of action has been well characterized. However, the use of BIX-01294 in clinical trials is limited by its low solubility and poor bioavailability. In addition, the inhibitor has been found to have off-target effects, which can limit its therapeutic potential.

未来方向

There are several future directions for the development of BIX-01294 and related compounds. One potential direction is the optimization of the inhibitor's pharmacokinetic properties to improve its bioavailability and solubility. Another direction is the development of more specific inhibitors of G9a that have fewer off-target effects. In addition, the combination of BIX-01294 with other therapeutic agents may increase its efficacy in the treatment of cancer and other diseases. Finally, the use of BIX-01294 in combination with epigenetic therapies may provide a new approach for the treatment of various diseases.

合成方法

BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3,6-dichloro-2-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The final product is obtained after purification using column chromatography.

科学研究应用

BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. The inhibitor has been found to induce differentiation and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, BIX-01294 has been shown to inhibit the replication of HIV and has potential antiviral activity. The inhibitor has also been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.

属性

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-24-16-11(19)7-6-10(18)15(16)17(23)20-9-8-14-21-12-4-2-3-5-13(12)22-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDDJDHCFHGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。